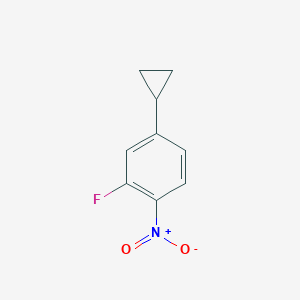

4-Cyclopropyl-2-fluoro-1-nitrobenzene

Übersicht

Beschreibung

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a chemical compound with the molecular formula C9H8FNO2 . It is a solid substance with a molecular weight of 181.17 .

Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2-fluoro-1-nitrobenzene consists of a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a nitro group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Cyclopropyl-2-fluoro-1-nitrobenzene are not available, similar compounds undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one group by another.Physical And Chemical Properties Analysis

4-Cyclopropyl-2-fluoro-1-nitrobenzene is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Affinity

4-Cyclopropyl-2-fluoro-1-nitrobenzene derivatives exhibit significant binding affinity to GABAA/benzodiazepine receptors. A study by Tenbrink et al. (1994) described the synthesis of compounds like 1a, which begins with the addition of DL-glutamic acid to 1-fluoro-2-nitrobenzene, eventually leading to compounds that bind with high affinity to these receptors. These compounds display a range of intrinsic efficacies, indicating their potential in receptor-focused research (Tenbrink et al., 1994).

Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, was analyzed by Sweeney et al. (2018) through X-ray crystallography. This study highlights the importance of structural analysis in understanding the properties of such compounds (Sweeney et al., 2018).

Electrocatalytic Applications

The electrocatalytic properties of nitroaromatic compounds, including derivatives of 4-cyclopropyl-2-fluoro-1-nitrobenzene, have been explored. Karikalan et al. (2017) investigated the reduction of nitroaromatic compounds like 4-nitroaniline using activated graphite sheets. This study provides insight into the potential environmental applications of these compounds in reducing pollutants (Karikalan et al., 2017).

Biochemical Sensor Development

Arya and Park (2014) developed a platform based on 4-Fluoro-3-nitrophenyl grafted gold electrodes for the detection of interleukin-2 protein. This showcases the potential use of such compounds in biosensor fabrication, indicating a significant role in biochemical detection technologies (Arya & Park, 2014).

Catalytic Reactions

The role of 4-cyclopropyl-2-fluoro-1-nitrobenzene derivatives in catalytic reactions was studied by Kim and Yu (2003), who examined the amination of 2-fluoronitrobenzene. This study highlights the compound's effectiveness in catalysis, demonstrating its potential in synthetic chemistry (Kim & Yu, 2003).

Environmental Applications

Agrawal and Tratnyek (1996) explored the reduction of nitro aromatic compounds, including derivatives of 4-cyclopropyl-2-fluoro-1-nitrobenzene, by zero-valent iron metal. This study implies the possible environmental application of these compounds in groundwater contaminant remediation (Agrawal & Tratnyek, 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-cyclopropyl-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-8-5-7(6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSWCQVIQTYTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropyl-2-fluoro-1-nitrobenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azetidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2469055.png)

![1-[(4-Butylphenyl)sulfonyl]piperazine](/img/structure/B2469058.png)

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)

![2-chloro-N-[2-(phenethylamino)-3-pyridinyl]nicotinamide](/img/structure/B2469063.png)

![(E)-1-isopropyl-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2469064.png)

![N-(4-acetylphenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2469069.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2469070.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate](/img/structure/B2469076.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)